molecular formula C12H14O B15092805 4-Methyl-1-phenylpent-3-en-2-one CAS No. 61799-54-0

4-Methyl-1-phenylpent-3-en-2-one

Cat. No.: B15092805
CAS No.: 61799-54-0
M. Wt: 174.24 g/mol
InChI Key: LLBPUPONILHKTA-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpent-3-en-2-one is an organic compound with the molecular formula C12H14O. It is a colorless liquid with a distinctive odor. This compound is known for its unique structure, which includes a phenyl group attached to a pentenone backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-phenylpent-3-en-2-one can be synthesized through several methods. One common method involves the reaction of 4-methylpent-3-en-2-one with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis . Another method includes the aldol condensation of acetophenone with isobutyraldehyde under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction temperatures are crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylpent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Methyl-1-phenylpent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studying enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylpent-3-en-2-one involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-3-en-2-one: Similar structure but lacks the phenyl group.

    4-Phenylbut-3-en-2-one: Similar structure but with a shorter carbon chain.

    3-Phenyl-2-butanone: Similar structure but with different positioning of the phenyl group.

Uniqueness

4-Methyl-1-phenylpent-3-en-2-one is unique due to its specific combination of a phenyl group and a pentenone backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different research applications .

Properties

CAS No.

61799-54-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyl-1-phenylpent-3-en-2-one

InChI

InChI=1S/C12H14O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3

InChI Key

LLBPUPONILHKTA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC1=CC=CC=C1)C

Origin of Product

United States

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